Krm-iii

NFAT T-cell activation transcriptional selectivity

KRM-III offers a unique mechanistic profile for T-cell receptor signaling research: it suppresses NFAT activation (IC₅₀ ~5 μM) without inhibiting calcineurin phosphatase activity or NF-κB signaling, unlike cyclosporine A and FK506. This NFAT selectivity enables unambiguous dissection of calcineurin-independent pathways. Validated for oral administration in murine EAE models at 90 mg/kg with both prophylactic and therapeutic efficacy. Does not induce activation-induced cell death (AICD) in T-cell blasts, reducing viability confounding. Choose KRM-III when experimental designs demand clean separation of NFAT-dependent gene expression from NF-κB and calcineurin-dependent effects.

Molecular Formula C15H12N2S
Molecular Weight 252.3 g/mol
CAS No. 79220-94-3
Cat. No. B1673775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKrm-iii
CAS79220-94-3
Synonyms1,4-diphenyl-2-mercaptoimidazole
KRM III
KRM-III
Molecular FormulaC15H12N2S
Molecular Weight252.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18)
InChIKeyQKOAQVKXZJFMET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility14.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KRM-III (CAS 79220-94-3): A Small-Molecule Inhibitor of TCR-Driven T-Cell Activation for Immunology Research Procurement


KRM-III (1,4-aryl-2-mercaptoimidazole) is a small-molecule inhibitor of T-cell antigen receptor (TCR)-mediated signaling that suppresses nuclear factor of activated T cells (NFAT) activation and T-cell proliferation with an IC50 of approximately 5 μM in cell-based assays [1]. Unlike conventional calcineurin inhibitors such as cyclosporine A and FK506, KRM-III does not inhibit the general phosphatase activity of calcineurin, indicating a distinct mechanistic profile [1]. The compound is orally active in murine models and has demonstrated efficacy in reducing clinical severity in experimental autoimmune encephalomyelitis (EAE) [1]. KRM-III (molecular formula: C15H12N2S; molecular weight: 252.33) is commercially available at ≥98% purity (HPLC) and is soluble in DMSO at ≥20 mg/mL, with extended solubility up to 100 mg/mL achievable with ultrasonication .

Why KRM-III Cannot Be Replaced by Generic PKC or TCR Inhibitors: Evidence-Based Distinctions


Scientific procurement decisions involving TCR-signaling inhibitors require rigorous consideration of mechanistic, selectivity, and in vivo validation profiles that vary substantially across compound classes. Broad-spectrum PKC inhibitors such as rottlerin and Gö6976 exhibit distinct isoform selectivity patterns that may introduce confounding off-target effects in T-cell functional assays [1]. The clinical-stage pan-PKC inhibitor sotrastaurin (AEB071) operates at subnanomolar to low nanomolar Ki values against PKCθ, fundamentally differing from KRM-III's micromolar-range activity profile and NFAT-selective mechanism [2]. Generic substitution without accounting for these differential profiles risks misinterpretation of experimental outcomes in T-cell activation, autoimmune disease modeling, and NFAT-dependent transcriptional studies [1][2].

KRM-III Quantitative Differentiation: Comparative Evidence for Procurement Decisions


NFAT-Selective Pathway Inhibition vs. Dual NFAT/NF-κB Suppression

KRM-III selectively inhibits NFAT activation while sparing NF-κB signaling, distinguishing it from pan-TCR inhibitors that suppress both pathways. In Jurkat T cells stimulated via TCR or PMA/ionomycin, KRM-III at 5 μM abrogated NFAT transcriptional activity but showed no inhibitory effect on NF-κB activation [1]. This pathway selectivity contrasts with broader inhibitors that simultaneously block NF-κB-dependent gene expression programs, which may introduce divergent functional outcomes in T-cell differentiation and inflammatory cytokine production studies [1].

NFAT T-cell activation transcriptional selectivity autoimmunity

In Vivo Efficacy: Oral Administration Reduces EAE Disease Severity with Both Prophylactic and Therapeutic Dosing

KRM-III demonstrates validated in vivo efficacy following oral administration in the murine EAE model, a standard preclinical paradigm for T-cell-driven autoimmune disease. Oral dosing at 90 mg/kg resulted in complete abrogation of anti-CD3 antibody-induced T-cell activation and a 45.8% reduction in footpad swelling in bovine serum albumin-induced delayed-type hypersensitivity [1]. In the EAE model, KRM-III significantly attenuated disease severity when administered either before or after disease onset, with draining lymph node cells from treated mice showing markedly reduced myelin oligodendrocyte glycoprotein (MOG) peptide-specific proliferative responses [1]. Histological analysis confirmed reduced inflammatory cell infiltration into spinal cord white matter [1].

EAE multiple sclerosis in vivo efficacy oral bioavailability

Mechanistic Divergence from Calcineurin Inhibitors: No Direct Calcineurin Phosphatase Inhibition

Unlike the clinical immunosuppressants cyclosporine A and FK506 (tacrolimus), KRM-III does not inhibit the general phosphatase activity of calcineurin, the canonical upstream regulator of NFAT [1]. Calcineurin inhibitors block NFAT activation indirectly by preventing calcineurin-mediated dephosphorylation of NFAT, but simultaneously suppress calcineurin-dependent signaling across multiple cell types, contributing to their nephrotoxicity and neurotoxicity profiles [1]. KRM-III's calcineurin-independent mechanism circumvents this broad phosphatase inhibition while maintaining NFAT pathway blockade in T cells, representing a mechanistically distinct approach to NFAT modulation [1].

calcineurin NFAT immunosuppression mechanism of action

Sotrastaurin vs. KRM-III: Divergent Potency, PKC Isoform Selectivity, and Apoptosis Liability

Sotrastaurin (AEB071), a clinical-stage pan-PKC inhibitor investigated for transplant rejection and psoriasis, exhibits Ki values in the subnanomolar to low nanomolar range against PKC isoforms and inhibits IL-2 secretion and CD25 expression in primary T cells at low nanomolar concentrations [1]. In contrast, KRM-III inhibits NFAT activation and T-cell proliferation with an IC50 of approximately 5 μM [2]. Critically, KRM-III did not enhance activation-induced cell death (AICD) of T-cell blasts, whereas earlier PKC inhibitors (including the structural class from which sotrastaurin was optimized) were associated with increased AICD, representing a key differentiation in T-cell viability outcomes [1].

PKCθ sotrastaurin AEB071 T-cell immunosuppression comparative pharmacology

Rottlerin vs. KRM-III: Distinct PKC Isoform Selectivity Profiles

Rottlerin, a natural product PKC inhibitor, exhibits differential isoform selectivity with IC50 values of 3-6 μM for PKCδ, 30-42 μM for PKCα/β/γ, and 80-100 μM for PKCε/η/ζ, representing approximately 28-fold selectivity for PKCδ over PKCα [1][2]. KRM-III, by contrast, is characterized primarily as a TCR signaling inhibitor that suppresses NFAT activation without detailed PKC isoform profiling reported in the primary literature [3]. This distinction is material for experiments requiring isoform-specific PKC inhibition versus broader upstream TCR pathway blockade.

rottlerin PKCδ PKC isoform selectivity kinase inhibitor

Gö6976 vs. KRM-III: Classical PKC Isoform Selectivity and Potency Differential

Gö6976 is a potent and selective inhibitor of Ca²⁺-dependent classical PKC isoforms (α and β), with IC50 values of 2.3 nM for PKCα and 6.2 nM for PKCβ1, and shows no inhibitory activity against PKCδ, ε, or ζ even at micromolar concentrations [1]. KRM-III inhibits TCR-mediated NFAT activation and T-cell proliferation with an IC50 of approximately 5 μM and is not established as a direct PKC isoform-selective inhibitor in the primary literature [2]. The >1000-fold potency differential (nM vs. μM) and distinct target profiles (PKCα/β-specific vs. TCR/NFAT pathway) preclude interchangeable use.

Gö6976 PKCα PKCβ classical PKC isoform selectivity

KRM-III Recommended Research Applications: Evidence-Derived Use Cases for Immunology and Drug Discovery


NFAT-Dependent Transcriptional Studies Requiring Pathway-Selective Inhibition

KRM-III is optimally deployed in experiments requiring selective blockade of NFAT transcriptional activity without concurrent inhibition of NF-κB signaling. In Jurkat T cells stimulated via TCR or PMA/ionomycin, KRM-III at 5 μM abrogates NFAT activation while sparing NF-κB, as demonstrated by luciferase reporter assays [1]. This selectivity enables researchers to attribute downstream effects specifically to NFAT-dependent gene expression programs, avoiding the confounding interpretation that arises when both pathways are suppressed simultaneously. Recommended applications include: luciferase reporter gene assays distinguishing NFAT from NF-κB contributions; ChIP-seq or RNA-seq studies identifying NFAT-specific transcriptional targets; and validation experiments for hits from high-throughput screens of TCR signaling modulators. [1]

In Vivo Proof-of-Concept Studies in T-Cell-Driven Autoimmune Disease Models

KRM-III is validated for oral administration in murine autoimmune disease models, enabling cost-effective in vivo pharmacology without requiring parenteral delivery systems. In the MOG35-55-induced EAE model (a widely used preclinical paradigm for multiple sclerosis), oral KRM-III at 90 mg/kg significantly attenuated clinical disease severity when administered either prophylactically (before disease onset) or therapeutically (after symptom emergence) [1]. Treated mice exhibited reduced MOG peptide-specific T-cell proliferative responses in draining lymph nodes and diminished inflammatory infiltration into spinal cord white matter [1]. This efficacy profile supports KRM-III's utility as a tool compound for: target validation studies in T-cell-mediated autoimmunity; pharmacodynamic biomarker identification in lymphoid tissues; and comparative efficacy benchmarking against novel TCR pathway inhibitors. [1]

Mechanistic Studies Distinguishing Calcineurin-Dependent vs. Calcineurin-Independent NFAT Regulation

KRM-III serves as a critical tool for dissecting calcineurin-dependent versus calcineurin-independent mechanisms of NFAT regulation in T cells. Unlike cyclosporine A and FK506, which inhibit the phosphatase activity of calcineurin to indirectly block NFAT dephosphorylation and nuclear translocation, KRM-III suppresses NFAT activation without affecting calcineurin enzymatic activity [1]. This mechanistic distinction enables controlled experimental designs where KRM-III is used alongside calcineurin inhibitors to determine whether observed NFAT-dependent phenotypes require calcineurin engagement. Recommended applications include: comparative dose-response studies with cyclosporine A/FK506 to map calcineurin-dependent signaling nodes; investigation of NFAT activation pathways downstream of non-canonical TCR signaling; and studies exploring calcineurin-independent NFAT regulation in T-cell subsets. [1]

Comparative Pharmacology Studies of TCR Signaling Inhibitors with Distinct Apoptosis Profiles

KRM-III exhibits a favorable apoptosis liability profile compared to earlier-generation PKC inhibitors. Whereas certain PKC inhibitors (including structural classes from which clinical candidates were derived) enhance activation-induced cell death (AICD) of T-cell blasts, KRM-III did not promote AICD in murine T-cell blast viability assays [1]. This property is particularly relevant for studies examining T-cell survival, clonal deletion, and peripheral tolerance mechanisms. Recommended applications include: side-by-side comparisons with PKC inhibitors (e.g., staurosporine analogs) to assess compound-specific effects on T-cell viability; investigation of TCR signaling thresholds that govern survival versus apoptosis decisions; and long-term T-cell culture experiments where compound-induced cytotoxicity must be minimized to avoid confounding viability artifacts. [1]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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